(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide
CAS No.: 1030710-38-3
Cat. No.: VC7215141
Molecular Formula: C26H34N4O2
Molecular Weight: 434.584
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030710-38-3 |
|---|---|
| Molecular Formula | C26H34N4O2 |
| Molecular Weight | 434.584 |
| IUPAC Name | (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C26H34N4O2/c1-19(2)17-30-20(3)14-23(21(30)4)15-24(16-27)26(31)28-25(22-8-6-5-7-9-22)18-29-10-12-32-13-11-29/h5-9,14-15,19,25H,10-13,17-18H2,1-4H3,(H,28,31)/b24-15+ |
| Standard InChI Key | MUWTVOKLZKURFF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide, reflects its intricate structure (Fig. 1):
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Pyrrole core: A 2,5-dimethylpyrrole ring substituted with a 2-methylpropyl group at the N1 position.
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Enamide backbone: An α,β-unsaturated enamide system with a cyano group at the C2 position.
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Morpholine-phenylethyl side chain: A N-(2-morpholin-4-yl-1-phenylethyl) group attached to the enamide’s carboxamide.
The (E)-stereochemistry of the enamide double bond is critical for maintaining planarity, which influences intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₄N₄O₂ |
| Molecular Weight | 434.584 g/mol |
| CAS Registry Number | 1030710-38-3 |
| SMILES Notation | CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3 |
| InChI Key | MUWTVOKLZKURFF-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The compound’s synthesis likely involves multi-step reactions to assemble its heterocyclic and enamide components. A plausible pathway includes:
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Pyrrole Substitution:
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Alkylation of 2,5-dimethylpyrrole with 2-methylpropyl bromide under basic conditions to introduce the N1 substituent.
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Enamide Formation:
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Condensation of the substituted pyrrole-3-carbaldehyde with cyanoacetamide via a Knoevenagel reaction to form the α-cyanoenamide intermediate.
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Side-Chain Coupling:
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Amidation of the enamide carboxyl group with 2-morpholin-4-yl-1-phenylethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
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Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-methylpropyl bromide, K₂CO₃, DMF | N-alkylation of pyrrole |
| 2 | Cyanoacetamide, piperidine, ethanol | Knoevenagel condensation |
| 3 | EDC, HOBt, DIPEA, DCM | Amide bond formation |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel chromatography) are typically employed to isolate the final product. Yield optimization may require careful control of reaction temperature and stoichiometry, particularly during the amidation step.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but the compound’s lipophilic groups (pyrrole, phenyl) suggest limited aqueous solubility. Stability under physiological conditions (pH 7.4, 37°C) is uncharacterized but could be inferred from related enamide derivatives, which generally exhibit moderate hydrolytic stability.
Crystallographic Data
No single-crystal X-ray structures are available. Computational modeling (e.g., DFT calculations) predicts a planar enamide system with dihedral angles <10° between the pyrrole and phenyl rings, favoring π-stacking interactions.
| Property | Target Compound | 2-Cyano-3-phenylbut-2-enamide |
|---|---|---|
| Molecular Weight | 434.584 g/mol | 186.22 g/mol |
| Key Functional Groups | Pyrrole, morpholine, enamide | Phenyl, enamide |
| Known Bioactivity | Hypothetical kinase inhibition | Antibacterial, antifungal |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate for designing:
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Kinase Inhibitors: Morpholine-containing analogs are prevalent in oncology drug discovery.
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Antiparasitic Agents: Pyrrole derivatives show activity against Plasmodium and Leishmania species.
Materials Science
Conjugated enamide-pyrrole systems could be explored for:
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Organic Semiconductors: Planar structures may facilitate charge transport in thin-film devices.
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Fluorescent Probes: Extended π-systems might emit in the visible spectrum.
Challenges and Future Directions
Data Gaps
Critical unknowns include:
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Experimental solubility and logP values.
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In vitro toxicity and pharmacokinetic profiles.
Recommended Studies
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Synthetic Optimization: Screen coupling reagents to improve amidation yields.
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Biological Screening: Test against kinase panels (e.g., EGFR, VEGFR) and microbial strains.
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